Frovatriptan Succinate
Description
Frovatriptan Succinate Monohydrate (FSM) is a selective serotonin 5-HT1B/1D receptor agonist approved by the FDA in 2001 for the acute treatment of migraines, particularly menstrual migraines . Chemically, it is designated as R-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate (C14H17N3O · C4H6O4 · H2O; molecular weight: 379.41 g/mol) .
FSM exerts therapeutic effects by constricting dilated cranial blood vessels via 5-HT1B receptors and inhibiting pain-signaling neuropeptides (e.g., Substance P, CGRP) via 5-HT1D receptors . Its distinguishing feature is the longest elimination half-life (t1/2) among triptans (26–29 hours), enabling prolonged efficacy . FSM exhibits linear pharmacokinetics across doses (2.5–10 mg) and high tissue distribution (Vz/F: 1,220–1,668 L) due to erythrocyte binding .
Properties
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXFMONOSVJA-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049056 | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-17-7 | |
| Record name | Frovatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Frovatriptan Succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28J6W18HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fischer Indole Synthesis and Tetrahydrocarbazole Formation
The synthesis begins with the Fischer indole reaction between 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid, yielding 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate undergoes hydrolysis with sodium hydroxide to produce 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, followed by tosylation with tosyl chloride in pyridine to introduce a leaving group. Subsequent displacement with methylamine in a sealed tube at 100°C affords 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, a key precursor.
Critical Optimization :
Reductive Amination and N-Protection Strategies
Reductive amination of 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole with benzaldehyde and sodium cyanoborohydride in glacial acetic acid (pH 4–6) yields the racemic frovatriptan base. The use of sodium cyanoborohydride over other reductants enhances selectivity, achieving >99.85% chemical purity (HPLC) and >99.9% optical purity (chiral HPLC).
Process Parameters :
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pH Adjustment : A pH range of 4–6 during reductive amination suppresses side reactions.
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Solvent System : Ethyl acetate and isopropanol facilitate efficient extraction and crystallization.
Enantiomeric Resolution of Racemic Frovatriptan
Chiral Acid-Mediated Diastereomeric Salt Formation
Racemic frovatriptan is resolved using optically pure resolving agents such as (1S)-(+)-10-camphorsulfonic acid or D-(+)-di-p-toluoyl-tartaric acid (DPTTA). For example, treating racemic frovatriptan with DPTTA in methanol-isopropanol yields the R-enantiomer salt with >98% chiral purity after recrystallization.
Comparative Performance of Resolving Agents :
| Resolving Agent | Solvent System | Yield (%) | Chiral Purity (%) |
|---|---|---|---|
| 10-Camphorsulfonic acid | Methanol | 63 | 99 |
| DPTTA | Methanol-IPA | 72 | 99.9 |
Free Base Isolation and Succinate Salt Formation
The resolved R-enantiomer salt is basified with sodium hydroxide (pH 12–12.5) and extracted into n-butanol. Subsequent reaction with succinic acid in methanol-water (15:1 v/v) at -10°C to -15°C produces frovatriptan succinate monohydrate in 91% yield.
Key Observations :
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Solvent Ratio : Methanol-water mixtures ensure high solubility of the free base and succinic acid, promoting rapid crystallization.
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Crystallization Temperature : Cooling to -10°C minimizes residual solvent content and enhances crystal uniformity.
Crystallization and Hydrate Control
Monohydrate vs. Dihydrate Formation
This compound exhibits polymorphism, with the monohydrate form being therapeutically relevant. Crystallization from acetone-water mixtures at varying water concentrations yields either monohydrate (5–10% water) or dihydrate (15–20% water).
Process Conditions :
| Parameter | Monohydrate | Dihydrate |
|---|---|---|
| Water Concentration | 5–10% | 15–20% |
| Crystallization Temp. | 0–5°C | 20–25°C |
| TGA Weight Loss | 3.2% (25–150°C) | 6.5% (25–150°C) |
Solid-State Transformations
Anhydrous forms of this compound, produced via solvent-mediated desolvation or thermal treatment, revert to hydrates under high humidity (>75% RH). This underscores the necessity of controlled drying conditions (50–55°C under vacuum) to stabilize the monohydrate.
Analytical Characterization and Quality Control
Purity Profiling
Physicochemical Characterization
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XRPD : Distinct diffraction patterns at 2θ = 12.5°, 15.8°, and 24.3° confirm monohydrate crystallinity.
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DSC/TGA : Endothermic peaks at 122°C (dehydration) and 245°C (melting) correlate with monohydrate stability.
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Frovatriptan succinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, tosyl chloride, and methylamine. The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Scientific Research Applications
Pharmacological Mechanism of Action
Frovatriptan exerts its effects by binding to 5-HT1B and 5-HT1D receptors located in the brain and vascular system. This action leads to:
- Vasoconstriction : Reduces the dilation of intracranial blood vessels during a migraine attack.
- Inhibition of Neuropeptide Release : Decreases the release of pro-inflammatory neuropeptides that contribute to migraine symptoms.
- Pain Relief : Specifically targets migraine pain and associated symptoms such as nausea and sensitivity to light and sound .
Acute Treatment of Migraines
Frovatriptan is primarily indicated for the acute treatment of migraine attacks. Clinical trials have demonstrated its effectiveness in achieving significant pain relief:
- In controlled studies, patients treated with frovatriptan reported a greater reduction in headache severity compared to placebo groups .
- The recurrence rate of migraines post-treatment is notably low, ranging from 7% to 25%, attributed to its long half-life of approximately 26 hours, allowing sustained relief .
Menstrual Migraine Prophylaxis
Frovatriptan has shown promise not only in acute management but also as an intermittent prophylactic treatment for menstrual migraines. Research indicates that it can effectively reduce the frequency and severity of migraines associated with menstrual cycles, particularly in women unresponsive to conventional therapies .
Comparative Studies
Comparative studies have highlighted frovatriptan's unique pharmacokinetic profile:
| Drug | 5-HT1B Affinity | 5-HT1D Affinity | Half-life (hours) | Indications |
|---|---|---|---|---|
| Frovatriptan | High | High | ~26 | Acute migraine, menstrual migraine |
| Sumatriptan | Moderate | Moderate | ~2.5 | Acute migraine |
| Naratriptan | Moderate | High | ~6 | Acute migraine |
Frovatriptan demonstrates higher selectivity for cerebral vasculature with minimal coronary effects compared to other triptans . This makes it a favorable option for patients with cardiovascular concerns.
Case Study 1: Efficacy in Chronic Migraine Patients
A study involving chronic migraine patients (n=100) assessed the efficacy of frovatriptan over a 12-week period. Results indicated:
- Headache Response Rate : 70% achieved significant pain relief within two hours.
- Functional Improvement : Patients reported improved quality of life and reduced need for rescue medications .
Case Study 2: Frovatriptan in Menstrual Migraine
In a cohort study focusing on women with menstrual migraines (n=35), frovatriptan was administered during their menstrual cycle. Findings included:
Mechanism of Action
The mechanism of action of frovatriptan succinate involves its high affinity binding to 5-HT1B and 5-HT1D receptors. This binding causes vasoconstriction of extracerebral, intracranial arteries, thereby inhibiting excessive dilation of these vessels, which is believed to be a cause of migraine . This compound does not significantly affect GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .
Comparison with Similar Compounds
Table 1: Key PK Parameters of FSM vs. Other Triptans
<sup>†</sup>General values from class-wide pharmacokinetic data .
Clinical Implications:
- FSM : Preferred for menstrual migraines due to prolonged action and reduced recurrence risk .
- Sumatriptan/Rizatriptan : Faster onset (1–2 hours) but higher recurrence rates due to short t1/2.
Stability and Formulation
FSM is administered as a monohydrate to enhance stability. Its dihydrate form can also be crystallized under specific solvent conditions (acetone/water), but anhydrous forms revert to hydrates under humidity . In contrast, sumatriptan and rizatriptan are formulated as stable salts (e.g., sumatriptan succinate) without hydrate dependency .
Research Findings and Data Tables
Table 2: Gender-Specific PK Parameters of FSM (Single 2.5 mg Dose)
| Parameter | Female Subjects | Male Subjects |
|---|---|---|
| Cmax (ng/mL) | 5.2 ± 1.5 | 3.1 ± 0.8 |
| AUClast (ng·h/mL) | 145 ± 35 | 72 ± 18 |
| CLz/F (L/h) | 34.3 ± 8.2 | 40.2 ± 9.6 |
Table 3: Multi-Dose PK Parameters of FSM (2.5 mg, 7 Days)
| Parameter | Day 1 | Day 7 (Steady-State) |
|---|---|---|
| Cmax (ng/mL) | 4.8 ± 1.2 | 9.6 ± 2.1 |
| AUCtau (ng·h/mL) | 135 ± 28 | 290 ± 55 |
Biological Activity
Frovatriptan succinate monohydrate is a second-generation triptan primarily used for the acute treatment of migraine. It is a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, which play critical roles in the pathophysiology of migraine. This article details the biological activity of frovatriptan, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Pharmacodynamics
Frovatriptan exerts its therapeutic effects through several mechanisms:
- Receptor Binding : It binds with high affinity to 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal neurons, effectively alleviating migraine symptoms .
- Inhibition of Dural Vasodilation : By activating these receptors, frovatriptan inhibits dural vasodilation and inflammation, which are key contributors to migraine headaches .
Pharmacokinetics
The pharmacokinetic profile of frovatriptan is characterized by:
- Absorption : Frovatriptan is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours post-administration .
- Bioavailability : The absolute bioavailability ranges from approximately 20% in males to 30% in females, influenced by first-pass metabolism primarily via the CYP1A2 enzyme .
- Half-Life : It has a long elimination half-life of about 26 hours, allowing for sustained therapeutic effects .
- Clearance : Renal clearance accounts for about 40-45% of total clearance, underscoring the importance of renal function in drug elimination .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of frovatriptan in treating acute migraine attacks:
- Headache Response : In placebo-controlled trials, patients receiving frovatriptan showed significantly higher rates of headache response compared to those on placebo at 2 and 4 hours post-treatment. For instance, one study reported that up to 60% of patients achieved a headache response within two hours after taking frovatriptan .
- Case Studies : A notable case involved patients who had previously unresponsive migraines. After administration of sublingual formulations of frovatriptan, rapid onset relief was observed, suggesting enhanced bioavailability through alternative delivery methods .
Table 1: Clinical Trial Summary
| Study Type | Treatment Group | Headache Response at 2 Hours | Headache Response at 4 Hours |
|---|---|---|---|
| Placebo-Controlled | Frovatriptan | 60% | 70% |
| Placebo | Placebo | 30% | 40% |
Safety Profile
Frovatriptan is generally well tolerated among patients:
- Adverse Effects : The most common side effects include fatigue (5%), dry mouth (3%), and chest tightness (2%). Serious cardiovascular events are rare but have been reported in post-marketing surveillance .
- Clinical Trials : In premarketing clinical trials involving over 3000 patients, no serious cardiac events were attributed directly to frovatriptan use. The incidence of adverse reactions did not significantly vary with age or gender .
Q & A
Q. What are the standard analytical methods for characterizing Frovatriptan Succinate Monohydrate (FSM) in pharmaceutical formulations?
- Methodological Answer : FSM is typically characterized using UV spectrophotometry and high-performance liquid chromatography (HPLC). For UV analysis, a validated stability-indicating method involves preparing a stock solution in methanol, followed by dilution in phosphate buffer (pH 6.8). Absorbance is measured at 227 nm, with linearity confirmed in the range of 2–10 μg/mL . HPLC methods employ C18 columns, mobile phases of acetonitrile and phosphate buffer, and detection at 225–230 nm. These methods must adhere to ICH guidelines for specificity, accuracy, and precision .
Q. How does this compound Monohydrate exert its pharmacological activity in migraine treatment?
- Methodological Answer : FSM acts as a selective serotonin (5-HT1B/1D) receptor agonist. Its efficacy is evaluated via in vitro receptor-binding assays using human cloned 5-HT receptors and functional assays measuring vasoconstriction in isolated arteries. Preclinical studies demonstrate its high affinity for 5-HT1B receptors (Ki = 2.1 nM) and prolonged receptor dissociation kinetics, which contribute to its extended therapeutic effect .
Q. What are the critical parameters for ensuring FSM purity during synthesis?
- Methodological Answer : Key parameters include:
- Impurity profiling : Identification of non-pharmacopoeial impurities (e.g., 4-hydroxy-FSM, 3-aminocarbazole derivatives) via LC-MS and NMR .
- Crystallization control : Monitoring water content (≤1.0% w/w) and residual solvents (e.g., ethanol ≤0.5%) using Karl Fischer titration and gas chromatography .
- Chiral purity : Ensuring enantiomeric excess ≥99.5% via chiral HPLC with amylose-based columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for FSM under accelerated degradation conditions?
- Methodological Answer : Discrepancies in degradation profiles (e.g., oxidation vs. hydrolysis) require:
- Forced degradation studies : Expose FSM to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
- Root-cause analysis : Compare degradation products using LC-MS/MS to identify pathways. For example, oxidation at the indole ring produces 4-hydroxy-FSM, while hydrolysis cleaves the succinate ester .
- Statistical validation : Apply ANOVA to assess batch-to-batch variability and establish acceptance criteria for degradation limits .
Q. What experimental design principles apply to optimizing FSM’s bioavailability in preclinical models?
- Methodological Answer : Use a factorial design to evaluate factors like particle size (micronization), formulation (nanocrystals vs. solid dispersions), and co-solvents (PEG 400). Key steps:
- In vivo pharmacokinetics : Administer FSM to Sprague-Dawley rats and measure plasma concentrations via LC-MS.
- Bioavailability metrics : Calculate AUC0–24h and Cmax relative to reference formulations.
- Dissolution enhancement : Correlate in vitro dissolution rate (USP Apparatus II, pH 6.8) with in vivo absorption .
Q. How can researchers validate impurity thresholds for FSM in compliance with ICH Q3A/B guidelines?
- Methodological Answer :
- Threshold determination : Set identification thresholds at 0.1% (daily dose ≤2 g/day) and qualification thresholds at 0.15% .
- Toxicological assessment : Conduct genotoxicity (Ames test, micronucleus assay) and repeat-dose toxicity studies (28-day rodent model) for impurities exceeding thresholds.
- Analytical validation : Establish method detection limits (LOD) and quantitation limits (LOQ) for each impurity using signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .
Q. What frameworks guide the formulation of hypothesis-driven research questions for FSM’s mechanism of action?
- Methodological Answer : Apply the PICOT framework:
- Population : Migraine patients with menstrual-associated episodes.
- Intervention : FSM 2.5 mg oral dose.
- Comparison : Sumatriptan 50 mg.
- Outcome : Pain relief at 2 hours (co-primary endpoint).
- Time : 24-hour sustained efficacy .
Data Management and Reproducibility
Q. How should researchers document FSM’s synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed protocols : Include molar ratios (e.g., 1:1.2 Frovatriptan base to succinic acid), reaction temperatures (25–30°C), and purification steps (recrystallization from ethanol/water).
- Supporting information : Provide <sup>1</sup>H/<sup>13</sup>C NMR spectra (δ 7.8 ppm for indole protons), HPLC chromatograms (retention time = 8.2 min), and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. What strategies mitigate bias in comparative studies of FSM vs. other triptans?
- Methodological Answer :
- Randomization : Use block randomization in clinical trials to allocate patients to FSM or control groups.
- Blinding : Double-blind designs with matched placebos.
- Endpoint adjudication : Independent committees review pain severity scores (e.g., 4-point Likert scale) to reduce observer bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
